molecular formula C15H22N2O4S B2885486 N-(4-ethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide CAS No. 1448030-22-5

N-(4-ethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide

Cat. No.: B2885486
CAS No.: 1448030-22-5
M. Wt: 326.41
InChI Key: BQDUJQBXXWDUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Piperidine Carboxamides in Medicinal Chemistry

Piperidine derivatives have been central to drug discovery since the 19th century, with the isolation of piperidine from black pepper alkaloids marking a foundational milestone. The piperidine scaffold’s versatility arises from its six-membered ring structure, which accommodates diverse substituents while maintaining conformational stability. Early applications focused on analgesics and antispasmodics, but the introduction of carboxamide functionalities in the 20th century expanded their therapeutic scope. For example, the synthesis of piperine-carboximidamide hybrids demonstrated potent antiproliferative activity against cancer cell lines by targeting EGFR and CDK2 kinases.

The structural evolution of piperidine carboxamides accelerated with advances in catalytic synthesis methods. A 2025 study detailed the stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides via palladium-catalyzed ring-opening aminolysis, enabling precise modifications of the piperidine core. Such innovations laid the groundwork for derivatives like this compound, which combines sulfonyl and carboxamide groups for enhanced target affinity.

Significance of Sulfonylpiperidine Derivatives in Drug Discovery

Sulfonylpiperidine derivatives exhibit broad pharmacological profiles due to the sulfonyl group’s electron-withdrawing properties and hydrogen-bonding capacity. These features enhance interactions with enzymatic active sites, particularly in kinase inhibition. For instance, N-sulfonylpiperidines have shown nanomolar inhibitory activity against VEGFR-2, a key regulator of angiogenesis in cancers. The methylsulfonyl moiety in this compound likely contributes to its metabolic stability and binding kinetics, as evidenced by similar compounds’ pharmacokinetic profiles.

Recent work highlights the role of sulfonylpiperidines in overcoming drug resistance. A 2024 study on piperidine carboxamide derivatives as ALK inhibitors utilized 3D-QSAR modeling to optimize substituent arrangements, achieving IC~50~ values comparable to clinical benchmarks. This underscores the scaffold’s adaptability in addressing complex therapeutic challenges.

Research Evolution and Current Scientific Interest

Contemporary research on this compound emphasizes its dual functionality as a hydrogen-bond donor and acceptor, facilitating multi-target engagement. Molecular docking studies of analogous compounds reveal preferential binding to hydrophobic pockets in kinase domains, driven by the ethoxyphenyl group’s aryl interactions. Current synthetic routes often employ CDI-mediated coupling reactions, as demonstrated in the preparation of piperic acid derivatives.

Table 1: Key Synthetic Strategies for Sulfonylpiperidine Derivatives

Reaction Type Reagents/Conditions Yield (%) Reference
Carboxamide Coupling CDI, RT, 3h 65–78
Sulfonylation Methanesulfonyl chloride, DCM 82
Catalytic Aminolysis Pd(PPh~3~)~4~, DMF, 80°C 71

Theoretical Frameworks for Studying Piperidine-Based Compounds

Computational approaches have become indispensable for rational drug design. For this compound, molecular dynamics simulations and free energy calculations predict stable binding conformations with ALK and VEGFR-2 kinases. Topomer CoMFA models (q² = 0.597, r² = 0.939) correlate structural features with inhibitory activity, guiding the optimization of substituent patterns.

Quantum mechanical calculations further elucidate electronic effects, such as the sulfonyl group’s role in stabilizing transition states during target engagement. These frameworks enable iterative refinement of piperidine derivatives, positioning this compound as a promising candidate for preclinical evaluation.

Structural Analysis
The compound’s structure (C~15~H~22~N~2~O~4~S) features:

  • A piperidine ring with a carboxamide group at position 1.
  • A methylsulfonyl group at position 4, enhancing polarity.
  • A 4-ethoxyphenyl substituent, providing hydrophobic bulk.

Spectroscopic characterization typically includes:

  • ¹H NMR : Signals at δ 1.3–1.5 ppm (piperidine CH~2~), δ 3.8 ppm (OCH~2~CH~3~).
  • IR : Peaks at 1760 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-methylsulfonylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-3-21-13-6-4-12(5-7-13)16-15(18)17-10-8-14(9-11-17)22(2,19)20/h4-7,14H,3,8-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDUJQBXXWDUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with a suitable nucleophile.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group is added through a sulfonation reaction, often using reagents like methylsulfonyl chloride.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through an amide coupling reaction using carboxylic acid derivatives and amine precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and piperidine moieties, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol derivative.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring and the piper

Biological Activity

N-(4-ethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications backed by recent research findings.

The synthesis of this compound involves several key steps:

  • Piperidine Ring Formation : The piperidine structure is typically created through cyclization reactions involving appropriate precursors.
  • Introduction of Ethoxy and Methylsulfonyl Groups : These groups are introduced through alkylation and sulfonylation reactions, respectively.
  • Carboxamide Formation : The final carboxamide group is formed by reacting the intermediate with an amine or ammonia source.

The compound's molecular formula is C16H23N2O4SC_{16}H_{23}N_{2}O_{4}S, with a molecular weight of approximately 351.44 g/mol. It features a piperidine core that is critical for its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound has been studied for its potential as an inhibitor in several biological pathways, particularly in the context of viral infections and cancer therapy.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against coronaviruses. Research indicates that derivatives of piperidine, including this compound, can inhibit the main protease (Mpro) of SARS-CoV-2, albeit with modest efficacy. In silico studies suggest that these compounds may bind to the catalytic site of Mpro, indicating a pathway for further optimization and development as antiviral agents .

Anticancer Potential

This compound has also been investigated for its anticancer properties. Compounds with similar piperidine structures have shown promise in inhibiting microtubule assembly and inducing apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231). These studies suggest that modifications to the piperidine scaffold can enhance cytotoxicity and apoptosis induction .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
AntiviralSARS-CoV-2 MproModest inhibition
AnticancerMicrotubule assemblyInduced apoptosis
Enzyme InhibitionVarious enzymesPotential modulatory effects

Case Study: Antiviral Efficacy

In a study focused on piperidine derivatives, this compound was evaluated alongside other compounds for its ability to inhibit viral replication. The results indicated that while it did not exhibit strong inhibition against all tested viral targets, it showed promising activity against specific strains, warranting further investigation into structural modifications that could enhance its efficacy .

Case Study: Cancer Cell Line Studies

Another study assessed the cytotoxic effects of various piperidine derivatives on breast cancer cell lines. This compound demonstrated significant induction of apoptosis at certain concentrations, suggesting its potential as a lead compound in developing anticancer therapies .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

  • The methylsulfonyl group is attached to the phenyl ring rather than the piperidine core. Comparison: The oxadiazole moiety may improve metabolic stability compared to the ethoxyphenyl group in the target compound, but the altered sulfonyl positioning could reduce affinity for sulfonyl-binding targets .
  • 1-(4-Chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide (CAS 941962-26-1): Molecular Formula: C₂₀H₂₀ClN₃O₃S₂ Key Features: A chlorobenzenesulfonyl group replaces the methylsulfonyl group, and a benzothiazole ring substitutes the ethoxyphenyl group. The benzothiazole moiety may confer fluorescence properties useful in imaging studies .

Modifications to the Aromatic Substituent

  • 4-((Furan-2-ylmethyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide (CAS 1795357-85-5): Molecular Formula: C₁₈H₁₉F₃N₂O₄S Key Features: A furan-derived sulfonyl group and a trifluoromethylphenyl substituent. The furan ring introduces a heterocyclic element that may influence solubility (LogS = -3.5 predicted) .
  • N-Ethyl-4-[3-(4-(methylsulfonyl)phenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide: Molecular Formula: Not explicitly stated (estimated C₁₉H₂₃N₅O₄S). Key Features: Combines a methylsulfonylphenyl-oxadiazole hybrid with an ethyl carboxamide group. Comparison: The oxadiazole ring may improve binding to enzymes like cyclooxygenase (COX) or kinases, but the ethyl group reduces steric bulk compared to the ethoxyphenyl substituent in the target compound .

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Yield (%) LogS (Predicted)
Target Compound C₁₉H₂₅N₃O₄S₂ 423.6 4-Ethoxyphenyl, 4-methylsulfonyl N/A -3.8
CAS 1448030-38-3 C₂₂H₂₄N₄O₄S 440.5 4-Methylsulfonylphenyl, oxadiazole N/A -4.2
CAS 941962-26-1 C₂₀H₂₀ClN₃O₃S₂ 450.0 Chlorobenzenesulfonyl, benzothiazole N/A -4.5
CAS 1795357-85-5 C₁₈H₁₉F₃N₂O₄S 416.4 Furan-sulfonyl, trifluoromethyl N/A -3.5
4-(2-Aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide C₁₄H₂₀FN₃O 289.3 4-Fluorophenyl, aminoethyl 120%* -2.1

Q & A

Basic: What are the critical factors in optimizing the synthesis of N-(4-ethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide?

Answer:
The synthesis of this compound requires precise control of reaction conditions:

  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol (EtOH) enhance reaction efficiency by stabilizing intermediates .
  • Catalysts : Triethylamine (TEA) is often used to neutralize acidic byproducts in sulfonylation or carboxamide coupling steps .
  • Temperature : Reactions typically proceed at 60–80°C to balance reaction rate and byproduct minimization .
  • Purification : Column chromatography or recrystallization from EtOH/water mixtures ensures high purity (>95%), monitored via TLC or HPLC .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:
Analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the ethoxyphenyl (δ 6.8–7.2 ppm for aromatic protons) and methylsulfonyl (δ 3.1 ppm for S–CH3_3) groups .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+^+) align with the theoretical molecular weight (C15_{15}H21_{21}N2_2O4_4S: 341.38 g/mol) .
  • X-ray Crystallography : Resolves piperidine ring conformation (chair) and hydrogen-bonding networks in the solid state .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound's bioactivity?

Answer:
SAR strategies involve systematic modifications:

  • Sulfonyl Group Variations : Replace methylsulfonyl with ethylsulfonyl or aryl-sulfonyl to assess steric/electronic effects on target binding .
  • Piperidine Substitutions : Introduce substituents (e.g., methyl, fluorine) at the 3-position to modulate lipophilicity and metabolic stability .
  • Ethoxyphenyl Modifications : Explore halogenation (e.g., Cl, F) or methoxy-to-ethoxy shifts to enhance receptor affinity .
  • In Silico Modeling : Docking simulations (e.g., AutoDock) predict interactions with targets like carbonic anhydrase or kinases .

Advanced: What methodologies resolve contradictory bioactivity data in enzyme inhibition assays?

Answer:
Contradictions arise from assay conditions or off-target effects. Mitigation approaches include:

  • Kinase Selectivity Panels : Test against 50+ kinases (e.g., Akt, ROCK) to identify off-target inhibition .
  • Cellular Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in live cells .
  • Dose-Response Curves : IC50_{50} values should be validated across multiple replicates and cell lines (e.g., MDA-MB-231 vs. HEK293) .

Advanced: How is metabolic stability assessed for in vivo applications?

Answer:

  • Microsomal Incubations : Human liver microsomes (HLM) quantify phase I metabolism; measure t1/2_{1/2} and intrinsic clearance (Clint_{int}) .
  • CYP Inhibition Assays : Screen for CYP3A4/2D6 inhibition to predict drug-drug interactions .
  • Pharmacokinetic Profiling : Oral dosing in rodents with LC-MS/MS plasma analysis determines bioavailability (F%) and half-life .

Advanced: What strategies optimize solubility for in vitro assays?

Answer:

  • Co-Solvent Systems : Use DMSO/PBS mixtures (<0.1% DMSO) to prevent precipitation .
  • pH Adjustment : Solubilize the carboxamide group in mildly acidic buffers (pH 4–5) .
  • Lipid-Based Formulations : Encapsulate in liposomes or cyclodextrins for cell-based studies .

Advanced: How can crystallography data inform polymorph screening?

Answer:

  • Polymorph Prediction : Use Mercury software to analyze hydrogen-bonding motifs (e.g., N–H⋯O) from single-crystal data .
  • DSC/TGA : Differential scanning calorimetry identifies thermal stability differences between polymorphs .
  • Slurry Conversion Experiments : Solvent-mediated transitions (e.g., ethanol/water) isolate the most stable form .

Advanced: What in vivo models are suitable for evaluating anti-inflammatory efficacy?

Answer:

  • Murine Carrageenan-Induced Edema : Measure paw swelling reduction after oral administration (10–50 mg/kg) .
  • Cytokine Profiling : ELISA quantifies TNF-α/IL-6 suppression in serum .
  • Histopathology : Assess colon inflammation in DSS-induced colitis models .

Advanced: How is selectivity against related enzymes (e.g., carbonic anhydrase isoforms) validated?

Answer:

  • Isoform-Specific Assays : Compare inhibition constants (Ki_i) for CA-I, CA-II, and CA-IX using fluorometric methods .
  • Crystal Structures : Resolve ligand-enzyme complexes to identify isoform-specific binding pockets .

Advanced: What computational tools predict ADMET properties early in development?

Answer:

  • SwissADME : Estimates logP, BBB permeability, and P-gp substrate likelihood .
  • ProTox-II : Predicts hepatotoxicity and mutagenicity risks .
  • MD Simulations : Assess binding free energy (ΔG) and residence time with GROMACS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.